Ptp1B/akr1B1-IN-1

PTP1B Inhibition AKR1B1 Inhibition Dual Inhibitor

Standard single-target inhibitors fail to replicate the polypharmacology required for T2DM complication models. This dual inhibitor provides a validated pharmacological fingerprint. - **Dual potency**: PTP1B IC50 = 0.06 μM; AKR1B1 IC50 = 4.3 μM - **Cellular efficacy**: Enhances insulin-stimulated Akt phosphorylation (C2C12 myoblasts); reduces sorbitol accumulation in HLE cells at 2 μM - **Research use**: Ideal for insulin resistance and diabetic neuropathy/retinopathy models Ships globally for immediate R&D deployment.

Molecular Formula C22H21NO4S2
Molecular Weight 427.5 g/mol
Cat. No. B12405435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePtp1B/akr1B1-IN-1
Molecular FormulaC22H21NO4S2
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCOC2=CC=CC(=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O
InChIInChI=1S/C22H21NO4S2/c24-20(25)15-23-21(26)19(29-22(23)28)14-17-10-6-11-18(13-17)27-12-5-4-9-16-7-2-1-3-8-16/h1-3,6-8,10-11,13-14H,4-5,9,12,15H2,(H,24,25)/b19-14-
InChIKeyKHPGDYXZVZUJCP-RGEXLXHISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Ptp1B/akr1B1-IN-1 – A Validated Dual PTP1B/AKR1B1 Inhibitor for Diabetes Research


Ptp1B/akr1B1-IN-1 is a synthetic small-molecule dual inhibitor targeting Protein Tyrosine Phosphatase 1B (PTP1B) and Aldose Reductase (AKR1B1). It belongs to the chemical class of (5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)alkanoic acids [1]. The compound is specifically designed for research applications investigating Type 2 Diabetes Mellitus (T2DM) and its related complications. Its primary differentiation lies in its verified dual-target inhibitory profile, quantified by IC50 values of 0.06 μM for PTP1B and 4.3 μM for AKR1B1, alongside additional inhibitory activity against TC-PTP (IC50 = 9 μM) [2].

Dual PTP1B/AKR1B1 inhibition for pathway crosstalk studies
Reported selectivity profile against TC-PTP for off-target review
Cell-based assay context: insulin signaling and polyol pathway (C2C12, HLE models)

Why a Standard PTP1B or AKR1B1 Inhibitor Cannot Replace Ptp1B/akr1B1-IN-1 in Your Study


Generic substitution of Ptp1B/akr1B1-IN-1 with a selective PTP1B or AKR1B1 inhibitor is scientifically invalid for research models of T2DM. The compound's value is not merely its potency against individual targets, but its uniquely quantified dual-inhibition profile. The specific ratio of activity (PTP1B IC50: 0.06 μM; AKR1B1 IC50: 4.3 μM) [1] and its additional, measurable activity on TC-PTP (IC50: 9 μM) [1] define a distinct pharmacological fingerprint. Using a more potent but selective PTP1B inhibitor would fail to address the AKR1B1-dependent sorbitol accumulation pathway, while a selective AKR1B1 inhibitor would not provide the PTP1B-mediated insulin-mimetic effect. This specific polypharmacology is the basis of the compound's reported cellular efficacy and cannot be replicated by a combination of single-target agents without extensive, and uncertain, dose-response optimization.

Selective PTP1B inhibitor may not address AKR1B1-dependent sorbitol pathway
Selective AKR1B1 inhibitor may not provide PTP1B-mediated insulin signaling modulation
Single-target combination dose-response optimization may be required; dual pharmacology not replicated

Quantitative Differentiation Evidence for Ptp1B/akr1B1-IN-1


Direct Comparison of Inhibitory Potency: Ptp1B/akr1B1-IN-1 vs. Ptp1B/akr1B1-IN-2

Ptp1B/akr1B1-IN-1 (Compound 6f) demonstrates significantly higher potency for PTP1B inhibition compared to its close structural analog, Ptp1B/akr1B1-IN-2 (Compound 7f). The IC50 value for PTP1B is 0.06 μM for Ptp1B/akr1B1-IN-1 [1], whereas it is 3.2 μM for Ptp1B/akr1B1-IN-2 . This represents a >50-fold difference in potency. The activity profile against AKR1B1 is reversed, with Ptp1B/akr1B1-IN-2 showing higher potency (IC50 = 2.1 μM) compared to Ptp1B/akr1B1-IN-1 (IC50 = 4.3 μM) [1].

PTP1B/AKR1B1 Potency
Head-to-head
PTP1B IC50: 0.06 μM (vs 3.2 μM for analog)
AKR1B1 IC50: 4.3 μM (vs 2.1 μM)
>50-fold higher PTP1B potency
Supports inhibitor selection based on PTP1B vs AKR1B1 pathway emphasis
In vitro recombinant enzyme assay
PTP1B Inhibition AKR1B1 Inhibition Dual Inhibitor Type 2 Diabetes

Comparative Target Engagement Affinity (Ki): Ptp1B/akr1B1-IN-1

Beyond IC50, binding affinity (Ki) data provides a more robust measure of target engagement. For Ptp1B/akr1B1-IN-1, the Ki value for AKR1B1 is 0.08 μM, while for PTP1B it is 4.6 μM [1]. This indicates a significantly tighter binding interaction with AKR1B1 compared to PTP1B, despite the compound having a more potent functional IC50 for PTP1B. This suggests a complex mode of inhibition, potentially influenced by substrate competition or different binding kinetics at each enzyme.

Binding Affinity (Ki)
Cross-study
AKR1B1 Ki: 0.08 μM (vs 0.9 μM analog)
PTP1B Ki: 4.6 μM (vs 4.0 μM analog)
~11-fold higher AKR1B1 affinity
Reported AKR1B1 binding context; supports sorbitol pathway assay design
In vitro binding assay
Binding Affinity Ki Value PTP1B AKR1B1

Selectivity Profile Against Related Phosphatase TC-PTP

A critical differentiator for PTP1B inhibitors is their selectivity over the closely related phosphatase TC-PTP, as off-target inhibition can lead to undesirable effects. Ptp1B/akr1B1-IN-1 exhibits a defined selectivity window, inhibiting TC-PTP with an IC50 of 9 μM [1]. This is a >150-fold lower potency compared to its activity on PTP1B (IC50 = 0.06 μM). This level of selectivity is a key feature that distinguishes it from less selective PTP1B inhibitors and is essential for interpreting cellular and in vivo data.

TC-PTP Selectivity
Class-level inference
PTP1B IC50: 0.06 μM
TC-PTP IC50: 9 μM
>150-fold selectivity window
Selectivity profile may support PTP1B attribution; TC-PTP monitoring needed
Analog TC-PTP data not reported
Selectivity TC-PTP PTP1B Phosphatase

Functional Validation in Cellular Models of Diabetes

The dual inhibitory activity of Ptp1B/akr1B1-IN-1 translates into specific functional effects in cellular models. In murine C2C12 myoblasts, treatment with 20 μM of the compound for 24 hours enhances insulin-stimulated Akt phosphorylation [1]. Furthermore, at a concentration of 2 μM, the compound significantly reduces sorbitol accumulation in human lens epithelial (HLE) cells exposed to high glucose (75 mM D-glucose) [1]. These assays provide direct, cell-based evidence linking the compound's enzymatic inhibition to modulation of key pathways in T2DM pathology: insulin signaling and the polyol pathway.

Cellular Pathway Activity
Supporting evidence
Increases Akt phosphorylation in C2C12 cells
Reduces sorbitol accumulation in HLE cells
Reported cell-based pathway modulation; supports insulin signaling & polyol pathway interpretation
20 μM (C2C12), 2 μM (HLE); control-referenced
Cellular Assay Insulin Mimetic Glucose Uptake Sorbitol Accumulation

Recommended Research Applications for Ptp1B/akr1B1-IN-1 Based on Verified Evidence


Investigating the Role of Dual PTP1B/AKR1B1 Inhibition in Insulin Signaling

Ptp1B/akr1B1-IN-1 is ideally suited for studies aiming to dissect the crosstalk between PTP1B-mediated insulin resistance and AKR1B1-driven complications. The compound's ability to enhance insulin-stimulated Akt phosphorylation in C2C12 myoblasts [1] makes it a valuable tool for probing insulin signaling pathways in skeletal muscle models of T2DM. Its dual activity allows researchers to simultaneously modulate both pathways with a single agent, simplifying experimental design compared to using two separate inhibitors.

Validating the Polyol Pathway as a Target in Diabetic Complications

The demonstrated reduction of AKR1B1-dependent sorbitol accumulation in HLE cells at a 2 μM concentration [1] validates the use of Ptp1B/akr1B1-IN-1 in cellular models of diabetic complications, such as retinopathy and neuropathy. This provides a direct, quantifiable endpoint for assessing the compound's efficacy in mitigating hyperglycemia-induced cellular stress. This application is particularly relevant given the compound's high binding affinity (Ki = 0.08 μM) for AKR1B1 [1].

Comparative Studies Between Structurally Related Dual Inhibitors

The distinct potency and selectivity profiles between Ptp1B/akr1B1-IN-1 (Compound 6f) and Ptp1B/akr1B1-IN-2 (Compound 7f) make them ideal paired reagents for comparative pharmacology studies. For instance, a study could be designed to compare the cellular and in vivo effects of a PTP1B-preferring dual inhibitor (Ptp1B/akr1B1-IN-1) versus a more balanced or AKR1B1-preferring analog (Ptp1B/akr1B1-IN-2) . This approach can help deconvolute the relative contribution of each target to the overall therapeutic effect in models of T2DM.

Screening for Off-Target Effects Mediated by TC-PTP

Given its defined IC50 of 9 μM for TC-PTP [1], Ptp1B/akr1B1-IN-1 can be strategically employed as a reference compound in studies investigating the role of TC-PTP. By using the compound at concentrations below its TC-PTP IC50, researchers can achieve selective PTP1B inhibition, while higher concentrations can be used to explore the functional consequences of TC-PTP blockade. This provides a valuable tool for differentiating PTP1B-mediated and TC-PTP-mediated effects in cellular systems.

Application
Selection Property
Validation Focus
Insulin signaling pathway studies
Dual PTP1B/AKR1B1 inhibition profile
Akt phosphorylation endpoint in muscle cell models
Polyol pathway & sorbitol accumulation research
AKR1B1-targeted inhibition profile
Sorbitol accumulation endpoint in lens epithelial models
Comparative inhibitor pharmacology
Distinct selectivity profile among structural analogs
Differential pathway modulation in matched inhibitor studies
TC-PTP selectivity & off-target screening
Reported TC-PTP selectivity window
TC-PTP-mediated endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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